molecular formula C11H12BrNO B178131 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 1203648-40-1

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B178131
M. Wt: 254.12 g/mol
InChI Key: FBICCVMQKCGCST-VOTSOKGWSA-N
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Description

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one, also known as BDMP, is a chemical compound that belongs to the family of chalcones. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. BDMP is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis Techniques : This compound can be synthesized through various methods. For instance, it's involved in the synthesis of 3-allylchromones, homoisoflavones, and bischromones, offering a route to diverse chemical structures (Panja, Maiti, & Bandyopadhyay, 2010).
  • Proton Acceptance : Due to its terminal dimethylamino groups, this compound is a strong proton acceptor. Its intra- and intermolecular hydrogen bonds have been studied using structural techniques (Pleier, Herdtweck, Mason, & Thiel, 2003).
  • Molecular Structure Analysis : The compound's molecular structure, featuring a planar prop-2-en-1-one unit, has been analyzed through crystallographic studies (Suwunwong et al., 2009).

Chemical and Spectroscopic Studies

  • Spectroscopic and Quantum Chemistry Investigations : The bromo-based thiophen chalcone derivative, a related compound, has been explored through spectroscopy and quantum chemistry methods, highlighting its electronic and vibrational properties (Ramesh et al., 2020).
  • Optical Material Synthesis : The compound has been used in the synthesis of organic nonlinear optical materials, revealing its potential in photonic applications (Asiri et al., 2016).
  • Fluorophore Synthesis : It's been utilized in synthesizing fluorophores demonstrating solvatochromic properties, which could have applications in sensing and probing environmental changes (Khan, Asiri, & Aqlan, 2016).

Applications in Crystallography and Nonlinear Optics

  • Crystal Growth Studies : The compound has been involved in studies focusing on the growth of crystals with significant third-order nonlinear optical properties, indicating its relevance in material science and photonics (Kumar, Janardhana, & Crasta, 2014).
  • Nonlinear Optical Absorption : Chalcone derivatives of this compound exhibit properties like saturable and reverse saturable absorption, making them candidates for optical device applications (Rahulan et al., 2014).

Miscellaneous Studies

  • Enaminone Complexes : This compound has been synthesized and chelated with various metals, examining its bioactivity against bacteria and fungi, suggesting its potential in bioactive studies (Jeragh & Elassar, 2015).

properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBICCVMQKCGCST-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420819
Record name (2E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

CAS RN

1203648-40-1
Record name (2E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Nocentini, D Moi, A Deplano, SM Osman… - European Journal of …, 2020 - Elsevier
We report here a thorough structure-activity relationship (SAR) with piperazinylureido sulfamates as inhibitors of human (h) carbonic anhydrase (CA, EC 4.2.1.1). A SAR investigation …
Number of citations: 16 www.sciencedirect.com

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